Tetrabutyl cyclohexane-1,2,4,5-tetracarboxylate
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Overview
Description
Tetrabutyl cyclohexane-1,2,4,5-tetracarboxylate is an organic compound with the molecular formula C22H36O8 It is a derivative of cyclohexane, where four carboxylate groups are attached to the 1, 2, 4, and 5 positions of the cyclohexane ring, and each carboxylate group is esterified with a butyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tetrabutyl cyclohexane-1,2,4,5-tetracarboxylate typically involves the esterification of cyclohexane-1,2,4,5-tetracarboxylic acid with butanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the mixture to drive the esterification to completion and removing the water formed during the reaction to shift the equilibrium towards the ester product .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Continuous processes may be employed, where the reactants are continuously fed into a reactor, and the product is continuously removed. This method increases efficiency and yield. The use of more efficient catalysts and optimized reaction conditions can further enhance the industrial production process .
Chemical Reactions Analysis
Types of Reactions
Tetrabutyl cyclohexane-1,2,4,5-tetracarboxylate can undergo various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.
Reduction: The carboxylate groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The ester groups can participate in nucleophilic substitution reactions, where the butyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can be used for hydrolysis. Acidic hydrolysis typically involves using hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Reduction: Lithium aluminum hydride is a common reducing agent for converting esters to alcohols.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under appropriate conditions.
Major Products Formed
Hydrolysis: Cyclohexane-1,2,4,5-tetracarboxylic acid.
Reduction: Tetrabutyl cyclohexane-1,2,4,5-tetraol.
Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.
Scientific Research Applications
Tetrabutyl cyclohexane-1,2,4,5-tetracarboxylate has several applications in scientific research:
Materials Science: It can be used as a building block for the synthesis of polymers and other advanced materials.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Its derivatives can be used in the study of enzyme interactions and metabolic pathways.
Industrial Applications: It can be used in the production of plasticizers, coatings, and adhesives
Mechanism of Action
The mechanism of action of tetrabutyl cyclohexane-1,2,4,5-tetracarboxylate depends on its specific application. In organic synthesis, it acts as a precursor or intermediate, participating in various chemical reactions to form desired products. In biological studies, its derivatives may interact with enzymes or other biological molecules, influencing metabolic pathways and biochemical processes .
Comparison with Similar Compounds
Similar Compounds
Cyclohexane-1,2,4,5-tetracarboxylic acid: The parent compound of tetrabutyl cyclohexane-1,2,4,5-tetracarboxylate.
Tetramethyl cyclohexane-1,2,4,5-tetracarboxylate: A similar ester with methyl groups instead of butyl groups.
Cyclohexane-1,2,3,4-tetracarboxylate: A structural isomer with carboxylate groups at different positions on the cyclohexane ring
Uniqueness
This compound is unique due to its specific ester groups, which impart distinct physical and chemical properties. The butyl groups increase the compound’s hydrophobicity and influence its solubility and reactivity compared to its methyl or ethyl analogs .
Properties
CAS No. |
650622-19-8 |
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Molecular Formula |
C26H44O8 |
Molecular Weight |
484.6 g/mol |
IUPAC Name |
tetrabutyl cyclohexane-1,2,4,5-tetracarboxylate |
InChI |
InChI=1S/C26H44O8/c1-5-9-13-31-23(27)19-17-21(25(29)33-15-11-7-3)22(26(30)34-16-12-8-4)18-20(19)24(28)32-14-10-6-2/h19-22H,5-18H2,1-4H3 |
InChI Key |
LHBROFUOKBLKCT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1CC(C(CC1C(=O)OCCCC)C(=O)OCCCC)C(=O)OCCCC |
Origin of Product |
United States |
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